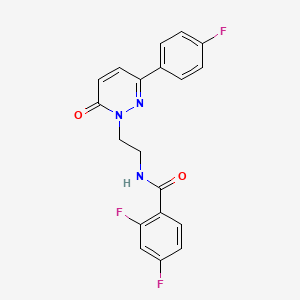

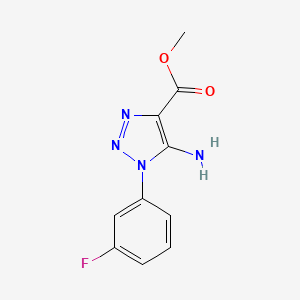

![molecular formula C11H6INO B3003055 6-Iodo-1H-benzo[cd]indol-2-one CAS No. 24950-40-1](/img/structure/B3003055.png)

6-Iodo-1H-benzo[cd]indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Iodo-1H-benzo[cd]indol-2-one is a useful research compound. Its molecular formula is C11H6INO and its molecular weight is 295.079. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Naphthostyryl Derivatives : 6-Iodo-1H-benzo[cd]indol-2-one is used in synthesizing new naphthostyryl derivatives, which are valuable in the synthesis of Hantzsch thiazoles. The molecular and crystal structure of one such derivative was studied by X-ray diffraction (Dyachenko, Kashner, & Samusenko, 2014).

Development of Visible-light-absorbing Photoinitiators : It serves as a basis for the synthesis of dyes that act as visible-light-absorbing photoinitiators in radical polymerization processes. These dyes are evaluated for their absorption, fluorescence, and phosphorescence spectra (Strzelczyk, Michalski, & Podsiadły, 2016).

Asymmetric Synthesis of Tetrahydrocyclopropa Compounds : The compound is utilized in asymmetric synthesis processes, specifically in creating tetrahydrocyclopropa derivatives, which are significant in the study of DNA alkylation subunits (Lajiness & Boger, 2011).

Applications in Material Science

Synthesis of Benzo[e]Indol Salts for Nonlinear Optics : Benzo[e]indol salts derived from this compound are synthesized and evaluated for their potential in second-order nonlinear optics, a field crucial for integrated photonics and optical data storage (Wen et al., 2020).

Development of Heptamethine Salts for Photovoltaics : Heptamethine salts based on benzo[cd]indol-2(1H)-ones, including compounds derived from this compound, are developed for photovoltaic and photodetector cells, demonstrating photoresponse at deep near-infrared wavelengths (Young et al., 2016).

Biological and Pharmaceutical Research

Inhibitors of Thymidylate Synthase : The compound is used in the design and synthesis of benz[cd]indole-containing inhibitors of thymidylate synthase, a key enzyme in nucleotide biosynthesis. These inhibitors have been studied for their potential in cancer treatment (Varney et al., 1992).

Discovery of BET Bromodomain Inhibitors : Benzo[cd]indol-2(1H)-one derivatives are identified as a new class of BET bromodomain inhibitors, starting from structure-based virtual screening. These compounds have shown promise in the treatment of cancer and inflammatory diseases (Xue et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 6-Iodo-1H-benzo[cd]indol-2-one is the lysosome . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .

Mode of Action

This compound enters the cancer cells via the polyamine transporter localized in the lysosomes . This compound causes autophagy and apoptosis . Autophagy is a process where the cell degrades its own components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by this compound is mutually reinforcing .

Biochemical Pathways

The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . Autophagy plays a dual role in cancer therapy, protecting against and promoting cell death . The potential for using autophagy in cancer therapy is promising .

Pharmacokinetics

The compound is known to be soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells , which can lead to the death of these cells. Additionally, it exhibits stronger green fluorescence than its analogs, indicating its potential as an imaging agent .

Action Environment

The action of this compound is influenced by the cellular environment, particularly the presence of lysosomes and polyamine transporters . Environmental factors that affect the stability and function of these cellular components could potentially influence the compound’s action, efficacy, and stability.

Zukünftige Richtungen

“6-Iodo-1H-benzo[cd]indol-2-one” has potential applications in cancer therapy, particularly as a lysosome-targeted anti-metastatic agent . It has been suggested that this compound could be used as a valuable dual-functional lead compound for future development against liver-cancer metastasis and lysosome imaging .

Biochemische Analyse

Biochemical Properties

6-Iodo-1H-benzo[cd]indol-2-one has shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), exhibiting inhibitory activities . Compound 6a, a derivative of this compound, has shown the strongest inhibitory activity against AChE, with an IC50 value of 0.16 μM . Another derivative, compound 6i, has shown the strongest inhibitory activity against BuChE, with an IC50 value of 5.37 μM .

Cellular Effects

This compound and its derivatives have shown lower cytotoxicity in SH-SY5Y, HepG2, and HL-7702 cells compared to mitoxantrone . The most active compound, 6a, has been successfully used for live-cell imaging of SH-SY5Y cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the catalytic active site and peripheral anionic site of AChE . This binding interaction results in the inhibition of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter, in the body .

Eigenschaften

IUPAC Name |

6-iodo-1H-benzo[cd]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6INO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMXUJUVJKYTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

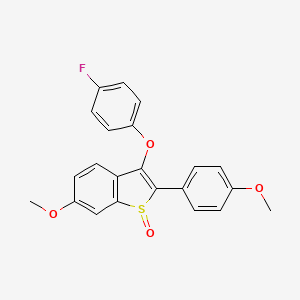

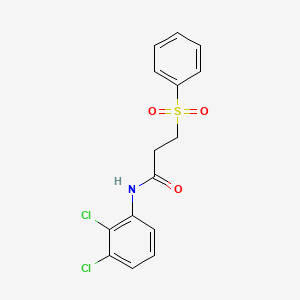

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)

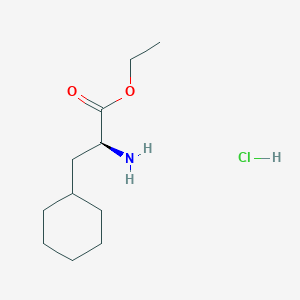

![3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B3002985.png)

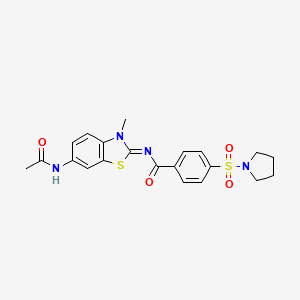

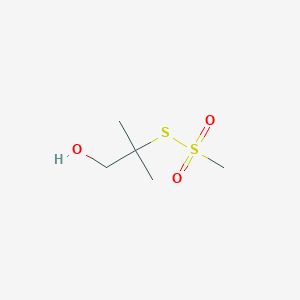

![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)

![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)

![Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3002993.png)

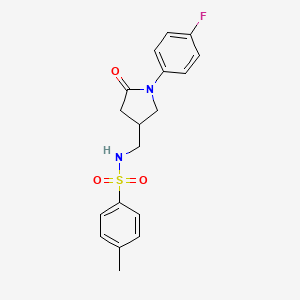

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3002994.png)